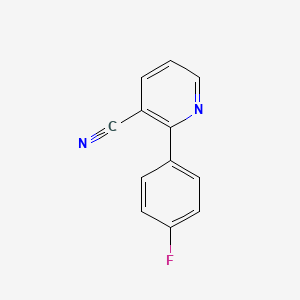
2-(4-Fluorophenyl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)pyridine-3-carbonitrile (2-(4-FPPC)) is an aromatic heterocyclic compound that has been widely studied in scientific research due to its interesting properties and potential applications. This compound is a member of the pyridine family and has been used in a variety of laboratory experiments, ranging from organic synthesis to medicinal chemistry.
科学的研究の応用
Synthesis and Structural Analysis
2-(4-Fluorophenyl)pyridine-3-carbonitrile serves as a core structure for synthesizing various derivatives with potential applications in medicinal chemistry and materials science. For instance, derivatives of this compound have been explored for their potential as inhibitors of specific enzymes, such as Nicotinamidephosphoribosyltransferase (NAMPT), which plays a role in sensitivity to apoptosis in certain cell types. Crystal structure analysis, Hirshfeld surface analysis, and molecular docking studies have been employed to understand the interactions and conformations of these derivatives at the molecular level, providing insights into their potential biological activities (Venkateshan et al., 2019).
Photophysical Properties
The photophysical properties of pyridine-3-carbonitrile derivatives have been studied, revealing that modifications at certain positions can significantly alter their absorption and emission characteristics. This makes them interesting candidates for applications in fluorescent materials and sensors. The introduction of donor-acceptor chromophores into the pyridine-3-carbonitrile framework has been shown to modify the fluorescence properties, offering avenues for the development of new fluorescent materials (Toche et al., 2009).
Antimicrobial and Antitumor Activities
Some derivatives synthesized from the base structure of 2-(4-Fluorophenyl)pyridine-3-carbonitrile have been evaluated for their antimicrobial and antitumor activities. Multi-component reactions facilitated by microwave irradiation have led to the efficient synthesis of pyrazolo[3,4-b]pyridine derivatives, which were subsequently tested against various bacterial and fungal strains, as well as cancer cell lines, showing promising results in some cases. This highlights the potential of these compounds in the development of new therapeutic agents (El-Borai et al., 2012).
作用機序
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 2-(4-Fluorophenyl)nicotinonitrile may also interact with multiple targets, contributing to its biological activity.
Mode of Action
Compounds with similar structures have been shown to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-(4-Fluorophenyl)nicotinonitrile may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to impact a wide range of biological activities . This suggests that 2-(4-Fluorophenyl)nicotinonitrile may also influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with similar compounds , it’s plausible that this compound could have diverse molecular and cellular effects.
特性
IUPAC Name |
2-(4-fluorophenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2/c13-11-5-3-9(4-6-11)12-10(8-14)2-1-7-15-12/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVSASMGJOORCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673338 |
Source


|
| Record name | 2-(4-Fluorophenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)pyridine-3-carbonitrile | |
CAS RN |
1214335-17-7 |
Source


|
| Record name | 2-(4-Fluorophenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

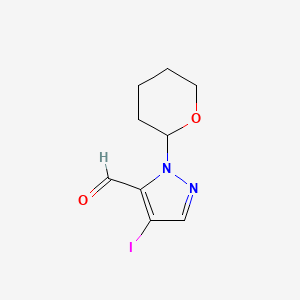
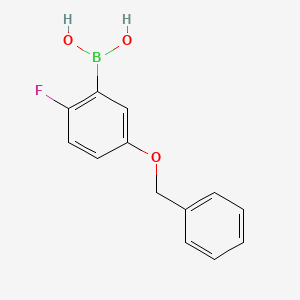
![Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl](/img/structure/B581751.png)

![Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate](/img/structure/B581753.png)
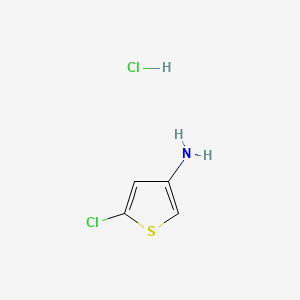

![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B581759.png)
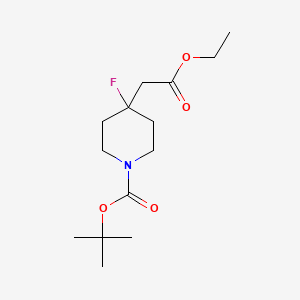

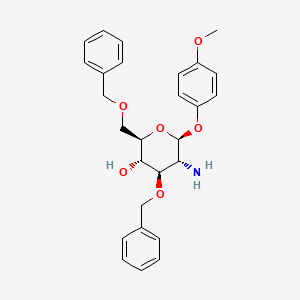
![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581763.png)
![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581766.png)
